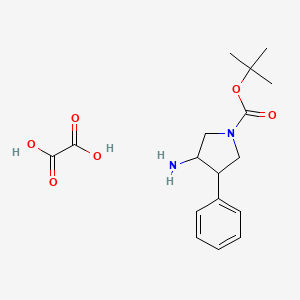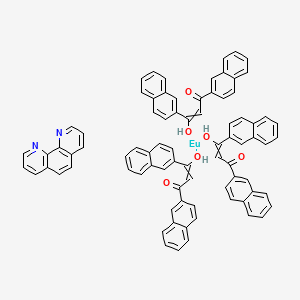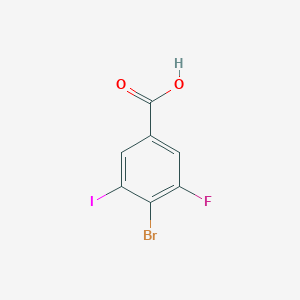
(2R,3S,4R,5R)-2-(6-amino-9H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3S,4R,5R)-2-(6-amino-9H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl acetate is a derivative of nucleosides, which are fundamental components of nucleic acids like DNA and RNA. This compound is characterized by its purine base, which is essential in various biological processes, including genetic information storage and transfer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(6-amino-9H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl acetate typically involves the protection of hydroxyl groups, followed by glycosylation and subsequent deprotection steps. The reaction conditions often include the use of protecting groups like acetyl or benzoyl to prevent unwanted side reactions. The glycosylation step is usually catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) in an anhydrous solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The purification steps often involve chromatography techniques to separate the desired compound from by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4R,5R)-2-(6-amino-9H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl acetate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various nucleoside analogs, which are important in medicinal chemistry for developing antiviral and anticancer drugs.
Wissenschaftliche Forschungsanwendungen
(2R,3S,4R,5R)-2-(6-amino-9H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl acetate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in genetic processes and enzyme interactions.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Used in the production of pharmaceuticals and as a research tool in biotechnology.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleic acid synthesis. It can inhibit the activity of these enzymes, thereby disrupting the replication of viruses or the proliferation of cancer cells. The pathways involved often include the inhibition of DNA polymerase or reverse transcriptase, leading to the termination of DNA or RNA synthesis.
Vergleich Mit ähnlichen Verbindungen
(2R,3S,4R,5R)-2-(6-amino-9H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl acetate: is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities. Similar compounds include:
Adenosine: A naturally occurring nucleoside with similar structural features but different biological functions.
Deoxyadenosine: A deoxy derivative with applications in DNA synthesis.
Acyclovir: An antiviral drug with a similar purine base but different sugar moiety.
These comparisons highlight the uniqueness of This compound
Eigenschaften
Molekularformel |
C12H15N5O5 |
|---|---|
Molekulargewicht |
309.28 g/mol |
IUPAC-Name |
[2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H15N5O5/c1-5(19)21-9-8(20)6(2-18)22-12(9)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,18,20H,2H2,1H3,(H2,13,14,15) |
InChI-Schlüssel |
WEPFJYPAGFIIKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


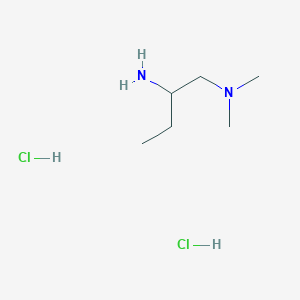
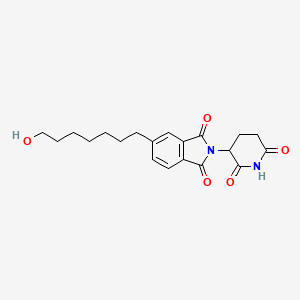
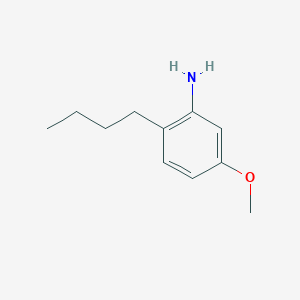
![2-amino-3-methyl-N-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B14776396.png)
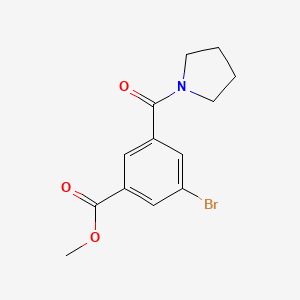
![tert-Butyl 3-{[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxylate](/img/structure/B14776407.png)
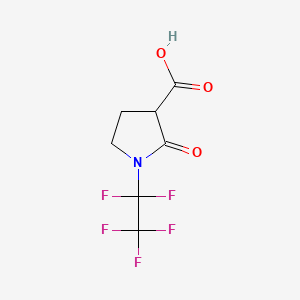
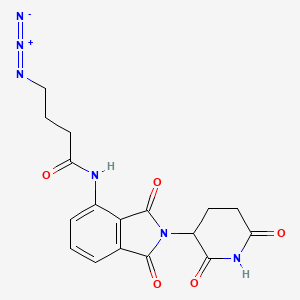
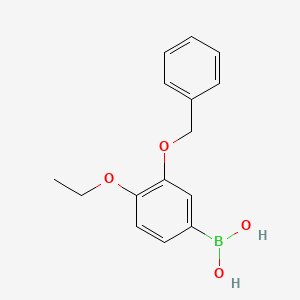

![7-propan-2-yloxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaene](/img/structure/B14776438.png)
